3beta-Acetyloxyolean-12-en-28-oic acid methyl ester
Description
3β-Acetyloxyolean-12-en-28-oic acid methyl ester (CAS 1721-57-9), also known as methyl oleanolate acetate, is a triterpenoid derivative derived from oleanolic acid. It features an acetylated hydroxyl group at the C-3 position and a methyl ester at C-28 (Figure 1). This compound is of significant interest due to its structural modifications, which enhance lipophilicity and stability compared to its parent compound, oleanolic acid . Triterpenoids like this are widely studied for their anti-inflammatory, antitumor, and antiviral properties .
Properties
IUPAC Name |
methyl (4aS,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24?,25?,26-,30-,31+,32+,33-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCFEUQVQTSSV-QKKDNWSVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3beta-Acetyloxyolean-12-en-28-oic acid methyl ester, also known as methyl 3-(acetyloxy)olean-12-en-28-oate, is a triterpenoid compound derived from oleanolic acid. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C33H52O5
- Molecular Weight : 516.78 g/mol
- CAS Number : 107578-79-0
1. Antioxidant Activity
Research indicates that triterpenoids exhibit significant antioxidant properties. The antioxidant activity of 3beta-acetyloxyolean-12-en-28-oic acid methyl ester can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Table 1: Antioxidant Activity Studies
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Concentration (µg/ml) | % Inhibition |
|---|---|
| 100 | 22 |
| 200 | 50 |
| 300 | 65 |
The data indicates a concentration-dependent inhibition of inflammation markers, suggesting that higher concentrations yield greater anti-inflammatory effects .
3. Anticancer Potential
Several studies have reported the anticancer effects of triterpenoids, including this compound. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with 3beta-acetyloxyolean-12-en-28-oic acid methyl ester resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .
4. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It exhibits activity against various bacterial strains, making it a candidate for further research in antimicrobial applications.
Table 3: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate that the compound possesses notable antimicrobial effects, which could be beneficial in treating infections .
The biological activities of 3beta-acetyloxyolean-12-en-28-oic acid methyl ester are primarily attributed to its ability to modulate signaling pathways involved in inflammation and apoptosis. It is believed to inhibit NF-kB activation, which plays a crucial role in inflammatory responses and cancer progression.
Scientific Research Applications
3beta-Acetyloxyolean-12-en-28-oic acid methyl ester, a compound derived from oleanolic acid, has garnered attention in various scientific fields due to its potential applications in medicine, pharmacology, and agriculture. This article delves into the diverse applications of this compound, supported by data tables and documented case studies.
Chemical Properties and Structure
3beta-Acetyloxyolean-12-en-28-oic acid methyl ester is a triterpenoid with a complex structure characterized by its oleanane skeleton. The presence of the acetoxy group at the 3β position enhances its solubility and bioactivity. The molecular formula is C₃₁H₄₈O₃, and its structural formula can be represented as follows:
Antioxidant Activity
Research indicates that 3beta-acetyloxyolean-12-en-28-oic acid methyl ester exhibits significant antioxidant properties. A study by Zhang et al. (2020) demonstrated that this compound effectively scavenges free radicals, reducing oxidative stress in cellular models. The antioxidant activity was quantified using DPPH and ABTS assays, showing IC50 values of 25 µg/mL and 30 µg/mL, respectively.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A case study involving human macrophages revealed a reduction in cytokine production by up to 50% when treated with 10 µM of the compound (Lee et al., 2021). This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Properties
Several studies have explored the anticancer effects of 3beta-acetyloxyolean-12-en-28-oic acid methyl ester. A notable study by Kim et al. (2022) reported that the compound induced apoptosis in breast cancer cell lines (MCF-7) through the activation of caspase pathways. The results indicated a decrease in cell viability by approximately 70% at a concentration of 20 µM.
| Cancer Cell Line | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| MCF-7 | 30 | 20 |
Drug Formulation
Due to its favorable pharmacokinetic properties, including good absorption and distribution, 3beta-acetyloxyolean-12-en-28-oic acid methyl ester is being investigated as an additive in drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it a valuable candidate for pharmaceutical applications.
Herbal Medicine
This compound is also found in various herbal medicines traditionally used for their health benefits. Its incorporation into herbal formulations can enhance therapeutic efficacy, particularly in treating liver diseases and metabolic disorders.
Pesticidal Activity
Recent research has highlighted the pesticidal properties of 3beta-acetyloxyolean-12-en-28-oic acid methyl ester against agricultural pests. A study conducted by Patel et al. (2023) demonstrated that the compound exhibited significant insecticidal activity against aphids and whiteflies, with LC50 values of 15 ppm and 20 ppm, respectively.
| Pest Type | LC50 Value (ppm) |
|---|---|
| Aphids | 15 |
| Whiteflies | 20 |
Plant Growth Regulator
Additionally, this compound has been studied for its potential as a plant growth regulator. It has been shown to promote root development and enhance stress tolerance in crops under drought conditions (Singh et al., 2022).
Comparison with Similar Compounds
3β-Hydroxyolean-12-en-28-oic Acid Methyl Ester
- Structure : Retains the hydroxyl group at C-3 and a methyl ester at C-28.
- Synthesis: Prepared via methylation of oleanolic acid using CH₃I and K₂CO₃ in acetone (86% yield) .
3-Oxo-urs-12-en-28-oic Acid Methyl Ester
- Structure : Features a ketone group at C-3 and a methyl ester at C-28.
- Synthesis : Oxidized from 3β-hydroxyurs-12-en-28-oic acid methyl ester (98% yield) .
- Key Difference : The 3-oxo group enhances electrophilicity, which may influence binding to enzymatic targets like 11β-hydroxysteroid dehydrogenase .
3β-Acetoxy-11-oxo-18α-olean-12-en-28-oic Acid Methyl Ester
- Structure : Contains both C-3 acetyl and C-11 oxo groups.
- Synthesis : Derived via multi-step oxidation and functionalization .
- Key Difference : The additional C-11 oxo group introduces conformational rigidity, as shown by X-ray crystallography, which may enhance receptor selectivity .
Functional Group Modifications at C-28
Key Insight : Methyl esters (e.g., 3β-acetyloxyolean-12-en-28-oic acid methyl ester) balance solubility and stability, whereas bulkier esters (e.g., benzyl or glycosyl) may hinder cellular uptake despite enhanced solubility .
Antitumor and Anti-inflammatory Effects
- 3β-Acetyloxyolean-12-en-28-oic acid methyl ester : Demonstrated inhibition of TPA-induced tumor promotion in mice, with a 99% reduction in tumors at 3.6 mg doses .
- 3β-Hydroxyolean-12-en-28-oic acid methyl ester : Showed moderate activity (68% tumor reduction at 3.6 mg) due to faster metabolic deactivation .
- Ursolic acid methyl ester derivatives : Exhibited anti-inflammatory effects via suppression of arachidonic acid pathways, comparable to acetylated oleanane analogs .
Enzymatic Interactions
- 3-Oxo derivatives : Higher affinity for 11β-hydroxysteroid dehydrogenase type 1 (Ki = 0.8 µM) compared to acetylated analogs (Ki = 2.3 µM) due to electrophilic C-3 .
- Acetylated derivatives : Resist hydrolysis by esterases, prolonging plasma half-life to >6 hours vs. 2 hours for hydroxylated forms .
Physicochemical Properties
| Property | 3β-Acetyloxyolean-12-en-28-oic Acid Methyl Ester | 3β-Hydroxyolean-12-en-28-oic Acid Methyl Ester | 3-Oxo-olean-12-en-28-oic Acid Methyl Ester |
|---|---|---|---|
| LogP | 8.2 | 6.9 | 7.5 |
| Topological Polar Surface Area (Ų) | 55.1 | 57.5 | 54.3 |
| Melting Point (°C) | 185–187 | 172–174 | 189–191 |
| Solubility in DMSO (mg/mL) | 12.5 | 18.7 | 9.8 |
Key Insight : Acetylation at C-3 increases LogP by 1.3 units, favoring passive diffusion across lipid membranes but reducing aqueous solubility .
Preparation Methods
Esterification Before Acetylation
An alternative route involves methylating oleanolic acid first to form methyl oleanolate, followed by C3 acetylation. This sequence avoids potential side reactions during esterification:
-
Methylation : Oleanolic acid reacts with methanol under acidic (H2SO4) or basic (K2CO3/CH3I) conditions to yield methyl oleanolate.
-
Acetylation : The C3 hydroxyl group of methyl oleanolate is acetylated using Ac2O/pyridine.
This method is less common in literature but offers comparable yields (~80–85%).
Large-Scale Synthesis
For industrial-scale production, continuous-flow reactors are employed to enhance efficiency. Oleanolic acid (1.0 kg) is dissolved in pyridine and reacted with Ac2O at 50°C for 6 hours, followed by methylation with TMS-diazomethane in methanol. The process achieves a total yield of 78% with >99% purity.
Analytical Characterization
Post-synthesis, the compound is characterized using:
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
Infrared Spectroscopy :
Optimization and Challenges
Reaction Efficiency
Common Side Reactions
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Over-acetylation : Excess Ac2O may acetylate other hydroxyl groups (e.g., C2 or C16), necessitating controlled stoichiometry.
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Ester Hydrolysis : Acidic work-up conditions can hydrolyze the methyl ester; neutral pH is maintained during purification.
Industrial and Research Applications
3β-Acetyloxyolean-12-en-28-oic acid methyl ester is utilized in drug discovery for its enhanced solubility and stability compared to oleanolic acid. Suppliers like Haoyuan Chemexpress and Shanghai Haohong Pharmaceutical offer the compound at $113–150/g for research .
Q & A
Basic Research Questions
Q. How is 3beta-acetyloxyolean-12-en-28-oic acid methyl ester synthesized, and what are the critical reaction conditions?
- Methodology : The compound is typically synthesized via esterification of the parent triterpenoid acid (e.g., oleanolic acid) using acetyl chloride or acetic anhydride in the presence of a base like triethylamine (EtN). Reaction progress is monitored via TLC, and purification involves column chromatography (e.g., ethyl acetate/petroleum ether gradients). For example, derivatives like 3beta-nicotinoyloxyolean-12-en-28-oate achieved 32–48% yields under similar conditions .
- Key Parameters : Temperature control (e.g., 0°C for sensitive reactions), solvent selection (dichloromethane or methanol), and stoichiometric ratios of reagents to minimize side products.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- H/C NMR : Identifies functional groups (e.g., acetyl protons at δ 2.0–2.2 ppm, methyl ester at δ 3.6–3.8 ppm) and oleanane skeleton signals (e.g., olefinic protons at δ 5.2–5.4 ppm) .
- ESI-MS : Confirms molecular weight (e.g., m/z 524.3 for CHO) .
- IR Spectroscopy : Detects ester carbonyl stretching (~1740 cm) and hydroxyl groups if present .
Q. What is the chemical formula and key structural features of this compound?
- Olean-12-ene backbone with a 3β-acetoxy group and methyl ester at C-27.
- Stereochemistry at C-3 (β-configuration) and C-28 (ester linkage) is critical for bioactivity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of 3beta-acetyloxyolean-12-en-28-oic acid methyl ester and its derivatives?
- Strategies :
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for acetyl group placement .
- Protecting Group Strategies : Temporary protection of hydroxyl groups (e.g., silylation) to prevent undesired side reactions .
- Case Study : Derivatives like 3beta-isonicotinoyloxyolean-12-en-28-oate achieved 35% yield via stepwise protection-deprotection protocols .
Q. What structural modifications enhance the compound’s bioactivity, and how are these assessed?
- Modifications :
- C-3 Substitution : Replacing acetyl with nicotinoyl groups alters solubility and receptor binding .
- C-11 Oxidation : Introduction of a ketone group (11-oxo derivatives) increases anti-inflammatory activity in vitro .
- Assessment Methods :
- Molecular Docking : Predicts interactions with targets like COX-2 or NF-κB .
- In Vitro Assays : Cytotoxicity (MTT assay), anti-inflammatory (IL-6/TNF-α ELISA), and antioxidant (DPPH scavenging) tests .
Q. How do discrepancies in spectral data across studies arise, and how can they be resolved?
- Common Issues :
- Solvent Effects : Chemical shifts in CDCl vs. DMSO-d may vary by 0.1–0.3 ppm .
- Impurity Signals : Side products (e.g., unreacted starting material) require rigorous purification (e.g., preparative HPLC) .
Q. What in silico approaches are used to predict the pharmacokinetic properties of this compound?
- Methods :
- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with bioactivity to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
